Nlrp3-IN-32 Demonstrates Low Nanomolar Potency in a Human Cellular Assay, Comparable to MCC950
In a standardized THP-1 cell-based assay, Nlrp3-IN-32 (designated Compound 32) exhibits an IC50 of 21 nM for inhibiting NLRP3-dependent IL-1β release, establishing its high potency in a human-relevant model [1]. This value is on par with the extensively studied MCC950, which demonstrates IC50 values of 7.5-8.1 nM in BMDMs and HMDMs, though a direct head-to-head comparison in the same assay is not available [2]. This potency level confirms Nlrp3-IN-32's utility as a robust research tool.
| Evidence Dimension | NLRP3 Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 21 nM (IL-1β release, THP-1 cells) |
| Comparator Or Baseline | MCC950: 7.5-8.1 nM (IL-1β release, BMDMs/HMDMs) |
| Quantified Difference | ~2- to 3-fold difference in potency in different cellular contexts; both are low nanomolar inhibitors. |
| Conditions | Cell-based assay measuring IL-1β release following NLRP3 inflammasome activation. |
Why This Matters
This confirms Nlrp3-IN-32's high potency, ensuring it can effectively suppress NLRP3 activity at low concentrations in human cell-based models, a key requirement for in vitro and subsequent in vivo studies.
- [1] Li, W.-X., et al. (2024). In Vitro and in Vivo PK Profiles of Compound 32 (Nlrp3-IN-32). Table 5 from European Journal of Medicinal Chemistry, 268, 116284. Available at PMC10726461. View Source
- [2] Coll, R. C., et al. (2015). A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases. Nature Medicine, 21(3), 248-255. View Source
